Benzoyltropein
Description
Benzoyltropein (CAS 19145-60-9) is a naturally occurring tropane alkaloid with the molecular formula C₁₅H₁₉NO₂ and a molecular weight of 245.32 g/mol . Structurally, it consists of a tropine moiety esterified with a benzoyl group, a feature common to several bioactive alkaloids.
Properties
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-16-12-7-8-13(16)10-14(9-12)18-15(17)11-5-3-2-4-6-11/h2-6,12-14H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJMXPAEFMWDOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871749 | |
| Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70871749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16052-34-9 | |
| Record name | NSC241194 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241194 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70871749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Key Observations:
Structural Similarities : this compound shares the tropane core with all listed compounds but differs in esterification. For example, tropacocaine contains a methyl ester instead of a benzoyl group, explaining its distinct pharmacokinetics .
Molecular Weight Variance: Despite identical molecular formulas (C₁₅H₁₉NO₂), this compound and tropacocaine exhibit structural isomerism, leading to divergent biological activities .
Natural vs. Synthetic : Benztropine, a synthetic analog, incorporates a diphenyl ether group, enhancing its blood-brain barrier penetration for Parkinson’s treatment , whereas natural analogs like this compound lack such modifications.
Pharmacological and Functional Differences
While pharmacological data on this compound remains sparse, insights can be inferred from its structural relatives:
- Tropacocaine : Used as a local anesthetic but less potent than cocaine due to its methyl ester group .
- Hyoscyamine : A muscarinic antagonist with well-established anticholinergic effects, employed in treating gastrointestinal and urinary spasms .
- Benztropine : FDA-approved for Parkinson’s disease and extrapyramidal symptoms, leveraging its synthetic modifications for enhanced CNS activity .
Research Findings and Data Analysis
Contradictions and Uncertainties:
- Regulatory documents (e.g., USP monographs) emphasize benztropine’s synthetic profile but omit natural analogs like this compound, reflecting a research bias toward synthetic derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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